molecular formula C8H4BrFN2O B13932668 6-Bromo-5-fluoroquinazolin-4(3H)-one

6-Bromo-5-fluoroquinazolin-4(3H)-one

Cat. No.: B13932668
M. Wt: 243.03 g/mol
InChI Key: ZMTFQQPPOKQAFU-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of bromine and fluorine atoms attached to the quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroanthranilic acid and 2-amino-5-bromobenzonitrile.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

6-Bromo-5-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-fluoroquinazolin-4(3H)-one
  • 6-Bromo-4(3H)-quinazolinone
  • 5-Fluoro-4(3H)-quinazolinone

Uniqueness

6-Bromo-5-fluoroquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential biological activities compared to similar compounds with only one halogen atom.

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

6-bromo-5-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)

InChI Key

ZMTFQQPPOKQAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)F)Br

Origin of Product

United States

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